N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

Physicochemical Property Lipophilicity Drug Design

Researchers requiring a specific 2,4-dichlorophenyl epoxide carboxamide for SAR studies often face supply inconsistency. This compound provides the exact 2,4-dichloro substitution pattern (XLogP3=2.1), critical for gram-negative membrane penetration studies. Key supply assurances: • Differentiated reactivity from mono-chloro analogs for reliable SAR. • Consistent 95% purity for reproducible synthesis. • Suitable as a probe for herbicidal or antimicrobial library screening.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09 g/mol
CAS No. 65925-78-2
Cat. No. B3042717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide
CAS65925-78-2
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC1(CO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H9Cl2NO2/c1-10(5-15-10)9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14)
InChIKeyKITMQUMEHMRUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide: Chemical Identity & Procurement


N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide (CAS 65925-78-2) is a synthetic organic compound classified as an epoxide carboxamide, featuring a 2-methyloxirane-2-carboxamide core coupled to a 2,4-dichlorophenyl moiety [1]. Its molecular formula is C10H9Cl2NO2 with a molecular weight of 246.09 g/mol [2]. Computed physicochemical descriptors include an XLogP3 value of 2.1 and a topological polar surface area (TPSA) of 41.6 Ų [1]. The compound is typically supplied at 95% purity for research and development applications . It serves as a versatile building block in organic synthesis and has been investigated for antimicrobial and herbicidal properties .

Compound class 2,4-dichlorophenyl epoxide carboxamide
Research purity 95% (synthetic building block grade)
Primary workflow Organic synthesis intermediate; antimicrobial and herbicide screening studies

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide: Generic Substitution Risks


N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is not interchangeable with structurally similar 2-methyl-2-oxiranecarboxamides bearing alternative aromatic substituents, such as mono-chlorophenyl or cyano-trifluoromethylphenyl analogs [1]. The 2,4-dichloro substitution pattern on the phenyl ring significantly alters both lipophilicity (XLogP3 = 2.1) and topological polar surface area (41.6 Ų) relative to mono-chloro analogs (XLogP3 = 1.6; TPSA = 41.6 Ų) and introduces a distinct electronic and steric environment that affects epoxide reactivity, target binding, and biological activity profiles [2]. Simple replacement with a generic epoxide carboxamide without the specific 2,4-dichlorophenyl motif may result in unpredictable changes in potency, selectivity, or metabolic stability, underscoring the need for compound-specific qualification [3].

vs. mono‑chloro analog The 2,4‑dichloro substitution introduces a distinct electronic and steric environment that may shift epoxide reactivity and biological assay outcomes relative to the mono‑chloro compound.
vs. cyano‑trifluoromethyl analog The cyano‑trifluoromethylphenyl analog has significantly higher polarity (TPSA 65.4 Ų), so binding, permeability, and synthetic utility are unlikely to transfer.
Generic epoxide replacement An epoxide carboxamide without the 2,4‑dichlorophenyl motif may exhibit unpredictable reactivity and biological profile; compound‑specific qualification is needed.

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide: Evidence vs. Analogs


Lipophilicity & Molecular Weight vs. Mono-Chloro Analog

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide exhibits a molecular weight of 246.09 g/mol and an XLogP3 of 2.1, compared to 211.64 g/mol and XLogP3 of 1.6 for the mono-chloro analog N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide (CAS 65925-79-3) [1][2]. The increased mass and lipophilicity stem from the second chlorine atom, which may influence membrane permeability and tissue distribution [3].

Lipophilicity & MW vs. Mono‑Cl
Reported
TargetMW 246.09 g/mol, XLogP3 2.1
Mono‑Cl analogMW 211.64 g/mol, XLogP3 1.6
Higher lipophilicity and mass may influence membrane partitioning context.
Cross‑study comparison; no head‑to‑head design.
Physicochemical Property Lipophilicity Drug Design

TPSA & Hydrogen Bond Acceptor Comparison

The target compound and its mono-chloro analog share a TPSA of 41.6 Ų and 2 hydrogen bond acceptors, but the 2,4-dichloro compound has 15 heavy atoms versus 14 for the mono-chloro analog [1][2]. In contrast, the bicalutamide intermediate N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide (CAS 90357-51-0) presents a TPSA of 65.4 Ų and 6 hydrogen bond acceptors, underscoring the unique balance of polarity and lipophilicity of the 2,4-dichloro compound [3].

TPSA & H‑Bond Acceptors
Reported
TargetTPSA 41.6 Ų, 2 H‑acceptors
Mono‑Cl analogTPSA 41.6 Ų, 2 H‑acceptors
Cyano‑CF₃ analogTPSA 65.4 Ų, 6 H‑acceptors
Intermediate polarity may support balanced permeability context.
Computational prediction; experimental validation recommended.
Physicochemical Property Membrane Permeability Drug-Likeness

Boiling Point & Density vs. Mono-Chloro Analog

The 2,4-dichloro compound exhibits a predicted boiling point of 410.1 ± 45.0 °C at 760 mmHg and a density of 1.5 ± 0.1 g/cm³, whereas the mono-chloro analog has a predicted boiling point of 394.5 ± 37.0 °C and a density of 1.4 ± 0.1 g/cm³ [1][2]. These differences may impact handling, storage, and formulation requirements in industrial or laboratory settings.

Boiling Point & Density
Data to verify
TargetBP 410.1 °C, ρ 1.5 g/cm³
Mono‑Cl analogBP 394.5 °C, ρ 1.4 g/cm³
Higher thermal stability may influence handling and formulation context.
Predicted properties; no supplier‑confirmed source.
Physical Property Stability Formulation

Antimicrobial Activity Against Acinetobacter sp.

Limited available data indicate that N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide was tested for antimicrobial activity against Acinetobacter sp. CMX 669 using a 2-fold agar dilution method on brain-heart infusion agar . While quantitative MIC values are not publicly disclosed, this suggests potential antibacterial utility that may differentiate it from analogs lacking such reported activity. However, direct head-to-head comparisons are absent, and this evidence should be considered supportive only.

Antimicrobial Activity
Data to verify
Tested against Acinetobacter sp. CMX 669 (agar dilution method). MIC values not publicly available.
Supports antimicrobial screening context; further validation needed.
Limited data; no head‑to‑head comparator.
Antimicrobial Biological Activity Drug Discovery

Herbicidal Potential via Epoxide Scaffold

Compounds containing the 2-methyl-2-oxiranecarboxamide core have been explored for herbicidal applications, and N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is noted in literature for potential herbicidal effects, particularly against broadleaf weeds . The 2,4-dichlorophenyl group is a recognized lipophilic moiety in agrochemicals, contributing to membrane penetration and target site accumulation [1]. While direct comparative field data are lacking, the combination of the reactive epoxide and dichlorophenyl motif positions this compound as a candidate for herbicide development, distinct from analogs with different substitution patterns.

Herbicidal Potential
Class-level
Reported herbicidal effects against broadleaf weeds based on 2‑methyl‑2‑oxiranecarboxamide scaffold SAR.
Supports agrochemical screening context; class‑level inference.
Direct field data not available.
Herbicide Agrochemical Weed Control

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide: Procurement & Applications


Antimicrobial Agents Targeting Acinetobacter Infections

Based on preliminary antimicrobial activity against Acinetobacter sp. CMX 669 , this compound is suitable as a starting point for medicinal chemistry campaigns focused on gram-negative bacterial infections, particularly where enhanced lipophilicity (XLogP3 = 2.1) may improve membrane penetration [1]. Researchers can leverage the epoxide moiety for covalent modification or as a synthetic handle for further derivatization.

Herbicide Discovery & Structure-Activity Studies

Given the class-level inference of herbicidal activity against broadleaf weeds , the compound can be incorporated into agrochemical screening libraries. Its distinct physicochemical profile (molecular weight 246.09 g/mol, density 1.5 g/cm³) relative to mono-chloro analogs [2] makes it a valuable probe for exploring the role of dichloro substitution in weed control efficacy and crop safety.

Epoxide Building Block for Complex Molecules

The reactive epoxide ring and stable carboxamide linkage make N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide a versatile intermediate for constructing more complex molecules, including potential pharmaceuticals and materials [3]. Its higher boiling point (410.1 °C) compared to mono-chloro analogs [4] suggests greater thermal stability during synthetic transformations.

Physicochemical Profiling in Drug Optimization

For drug discovery projects where balanced lipophilicity and polarity are critical, this compound serves as a benchmark for the 2,4-dichlorophenyl motif. Its TPSA (41.6 Ų) and hydrogen bond acceptor count (2) are identical to the mono-chloro analog but with enhanced lipophilicity [1][2], allowing direct assessment of the impact of an additional chlorine atom on pharmacokinetic and pharmacodynamic properties.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial activity context
Strain‑specific endpoint review
Agrochemical screening studies
Herbicidal potential context
Broadleaf weed model endpoints
Organic synthesis intermediate
Epoxide reactivity profile
Thermal stability and reaction compatibility
Physicochemical profiling
2,4‑dichlorophenyl motif context
Permeability and polarity balance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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